molecular formula C12H10F2N2 B2822500 N-Benzyl-3,5-difluoropyridin-2-amine CAS No. 1260759-12-3

N-Benzyl-3,5-difluoropyridin-2-amine

Cat. No.: B2822500
CAS No.: 1260759-12-3
M. Wt: 220.223
InChI Key: HDDNCHMUEHEDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3,5-difluoropyridin-2-amine is a chemical compound that is part of the pyridines and derivatives class . It is also known as 2-Amino-3,5-difluoropyridine . The compound is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C5H4F2N2 . The InChI Key is JVLFMTZUPSBCNJ-UHFFFAOYSA-N . The structure includes a pyridine ring with two fluorine atoms and an amine group attached to it .


Physical And Chemical Properties Analysis

The compound appears as crystals, powder, or crystalline powder . It has an assay (GC) of ≥97.5% and a melting point of 54.0-60.0°C . The compound is white to pale brown in color .

Safety and Hazards

While specific safety data for N-Benzyl-3,5-difluoropyridin-2-amine is not available, it’s important to handle all chemicals with care. Benzylamine, a related compound, is known to cause skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Properties

IUPAC Name

N-benzyl-3,5-difluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDNCHMUEHEDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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